2-Ethylhexyl decanoate

Description

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Structure

3D Structure

Properties

IUPAC Name |

2-ethylhexyl decanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C18H36O2/c1-4-7-9-10-11-12-13-15-18(19)20-16-17(6-3)14-8-5-2/h17H,4-16H2,1-3H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XEYIWOWYMLEPSD-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCCCCCCC(=O)OCC(CC)CCCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C18H36O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID00867776 | |

| Record name | decanoic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

284.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

73947-30-5 | |

| Record name | 2-Ethylhexyl caprate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=73947-30-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 2-Ethylhexyl caprate | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0073947305 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | decanoic acid, 2-ethylhexyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID00867776 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 2-ethylhexyl decanoate | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.070.568 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | 2-ETHYLHEXYL CAPRATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/S4H583N13K | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

An In-depth Technical Guide to 2-Ethylhexyl Decanoate: Structure, Properties, and Applications

This guide provides a comprehensive technical overview of 2-Ethylhexyl decanoate, a versatile ester with significant applications in the cosmetic, personal care, and industrial sectors. Intended for researchers, scientists, and drug development professionals, this document delves into the core chemical and physical properties of this compound, its synthesis, and its functional roles, underpinned by scientific principles and field-proven insights.

Molecular Architecture and Core Chemical Identity

This compound is the ester resulting from the formal condensation of decanoic acid and 2-ethylhexanol. Its chemical identity is crucial for understanding its physical behavior and functional properties.

-

IUPAC Name: this compound[1]

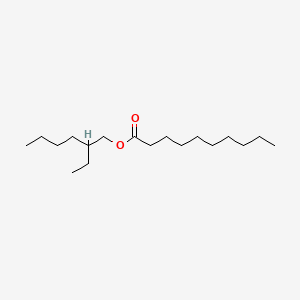

The structure of this compound is characterized by a ten-carbon straight-chain carboxylic acid (decanoic acid) and a branched eight-carbon alcohol (2-ethylhexanol). This branching in the alcohol moiety is a key determinant of its physical properties and performance in various formulations.

Caption: Chemical structure of this compound.

Physicochemical Properties: A Quantitative Overview

The physical and chemical properties of this compound dictate its behavior in formulations, influencing factors such as texture, spreadability, and stability.

| Property | Value | Source |

| Boiling Point | 325-329 °C | [3] |

| Density | 0.863 ± 0.06 g/cm³ (Predicted) | [3] |

| LogP (Octanol/Water Partition Coefficient) | 7.762 (Estimated) | [3] |

| SMILES | CCCCCCCCCC(=O)OCC(CC)CCCC | [1][4] |

| InChI | InChI=1S/C18H36O2/c1-4-7-9-10-11-12-13-15-18(19)20-16-17(6-3)14-8-5-2/h17H,4-16H2,1-3H3 | [1][4] |

| InChIKey | XEYIWOWYMLEPSD-UHFFFAOYSA-N | [1] |

The high LogP value indicates its lipophilic (oil-loving) nature, making it highly soluble in oils and fats and poorly soluble in water. This is a critical property for its function as an emollient and solvent in non-aqueous or emulsion-based systems.

Synthesis of this compound: An Experimental Protocol

The industrial synthesis of this compound is typically achieved through the direct esterification of decanoic acid with 2-ethylhexanol. This reaction is an equilibrium process and is generally catalyzed by an acid. To drive the reaction towards the product side, the removal of water is essential.

Reaction: Decanoic Acid + 2-Ethylhexanol ⇌ this compound + Water

A general laboratory-scale protocol for the synthesis is outlined below. This protocol is a self-validating system as the progress and purity can be monitored at various stages.

Experimental Protocol: Synthesis of this compound

-

Reactant Charging: In a round-bottom flask equipped with a magnetic stirrer, a Dean-Stark apparatus, and a condenser, charge equimolar amounts of decanoic acid and 2-ethylhexanol.

-

Solvent and Catalyst Addition: Add a suitable solvent that forms an azeotrope with water, such as toluene or xylene (typically 20-30% of the total reactant volume). Add a catalytic amount of an acid catalyst, such as p-toluenesulfonic acid (0.5-1% by weight of the reactants).

-

Reaction Execution: Heat the mixture to reflux. The water produced during the esterification will be removed azeotropically and collected in the Dean-Stark trap.

-

Monitoring Reaction Progress: The reaction progress can be monitored by measuring the amount of water collected in the Dean-Stark trap or by periodically taking samples and analyzing them using techniques like Gas Chromatography (GC) or by determining the acid value of the reaction mixture. The reaction is considered complete when the theoretical amount of water has been collected or the acid value drops to a predetermined low level.

-

Work-up and Purification:

-

Cool the reaction mixture to room temperature.

-

Neutralize the acid catalyst by washing the mixture with a dilute aqueous solution of a base, such as sodium bicarbonate, followed by washing with water until the aqueous layer is neutral.

-

Dry the organic layer over an anhydrous drying agent like sodium sulfate.

-

Remove the solvent and any unreacted starting materials under reduced pressure using a rotary evaporator.

-

For higher purity, the crude product can be purified by vacuum distillation.

-

Caption: Experimental workflow for the synthesis of this compound.

Applications in Scientific and Industrial Contexts

The unique combination of a long, straight alkyl chain and a branched alcohol moiety gives this compound desirable properties for various applications.

Cosmetic and Personal Care Formulations

In the cosmetics industry, this compound is primarily used as a skin conditioning agent and emollient .[3] Its functions include:

-

Emolliency: The branched 2-ethylhexyl group prevents the molecule from solidifying at room temperature, resulting in a liquid ester that spreads easily on the skin. This provides a lubricating, non-greasy feel, improving the texture of creams and lotions.

-

Solvent: Its lipophilic nature allows it to act as a solvent for other oil-soluble ingredients in a formulation, such as active ingredients, UV filters, and fragrances.

-

Hair Conditioning: In hair care products, it can help to improve combability and impart a soft, silky feel to the hair.[3]

The causality behind its effectiveness lies in its molecular structure. The long decanoate chain provides substantivity to the skin and hair, while the branched ethylhexyl group disrupts close packing of the molecules, leading to a lower viscosity and a lighter feel compared to straight-chain esters of similar molecular weight.

Industrial Applications

Beyond cosmetics, this compound and similar esters find use as:

-

Lubricants and Metalworking Fluids: The good thermal stability and low volatility of long-chain esters make them suitable for use as base oils or additives in lubricants and metalworking fluids. The branched structure contributes to a low pour point.

Safety and Toxicological Profile

For any ingredient intended for topical application, a thorough understanding of its safety profile is paramount.

-

Skin Irritation and Sensitization: Studies on fatty acid C8-C16, 2-ethylhexyl esters, a group that includes this compound, have shown that they do not induce skin irritation in human volunteers, even at high concentrations.[5] Available data also suggest that these esters are not anticipated to be skin sensitizers.[5]

-

Eye Irritation: Related 2-ethylhexyl esters have been shown to cause slight, reversible eye irritation in animal studies, but the effects are generally not sufficient to warrant a hazard classification.[5]

-

Repeated Dose Toxicity: A 28-day repeated oral dose toxicity study on a similar ester, 2-ethylhexyl stearate, showed no clinical signs of toxicity in rats.[5]

-

Hydrolysis and Metabolism: In the body, 2-ethylhexyl esters are expected to hydrolyze to 2-ethylhexanol and the corresponding fatty acid.[6] The safety profiles of these hydrolysis products are therefore relevant. 2-Ethylhexanol itself has been studied and is considered to have low acute toxicity.[7] However, some studies have linked high doses of certain 2-ethylhexyl-containing compounds to effects in animal studies, though the relevance to typical cosmetic use is low.[8]

Overall, under the current practices of use in cosmetic formulations, this compound is considered to have a favorable safety profile.

Environmental Fate

The environmental impact of widely used chemicals is a critical consideration.

-

Biodegradability: Esters of fatty acids are generally expected to be biodegradable. The hydrolysis of this compound would yield decanoic acid, a naturally occurring fatty acid, and 2-ethylhexanol. 2-Ethylhexanol is readily biodegradable.[9]

-

Bioaccumulation: With a high LogP, there is a potential for bioaccumulation. However, its expected rapid biodegradation would mitigate this risk.

Conclusion

This compound is a well-characterized ester with a favorable combination of physicochemical properties that make it a valuable ingredient in a range of applications, most notably in the cosmetic and personal care industry. Its branched-chain structure is key to its desirable sensory profile as an emollient. Supported by a strong safety record for topical use, it remains a scientifically sound choice for formulators seeking to create effective and aesthetically pleasing products. Further research into novel applications, particularly in the realm of drug delivery systems, could leverage its solvent properties and skin compatibility.

References

-

This compound - C18H36O2 | CSSB00102597088 . Chemspace. [Link]

-

Chemical Properties of Decanoic acid, 2-ethylhexyl ester (CAS 73947-30-5) . Cheméo. [Link]

-

Selected 2-ethylhexyl esters: Human health tier II assessment . Australian Government Department of Health. [Link]

-

This compound (C18H36O2) . PubChemLite. [Link]

-

Waxy esters of 2-ethylhexanol: Human health tier III assessment . Australian Government Department of Health. [Link]

-

Comparative chronic toxicities and carcinogenic potentials of 2-ethylhexyl-containing compounds in rats and mice . PubMed. [Link]

-

2-Ethylhexanol . Wikipedia. [Link]

Sources

- 1. This compound - C18H36O2 | CSSB00102597088 [chem-space.com]

- 2. 73947-30-5|this compound|BLD Pharm [bldpharm.com]

- 3. This compound | 73947-30-5 [chemicalbook.com]

- 4. Decanoic acid, 2-ethylhexyl ester (CAS 73947-30-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 5. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 6. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 7. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 8. Comparative chronic toxicities and carcinogenic potentials of 2-ethylhexyl-containing compounds in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 9. arkema.com [arkema.com]

A Comprehensive Technical Guide to the Physicochemical Properties of 2-Ethylhexyl Decanoate

This guide provides an in-depth analysis of 2-Ethylhexyl Decanoate, a versatile emollient ester crucial in the formulation of cosmetics, personal care products, and topical drug delivery systems. We will move beyond a simple recitation of data, delving into the causal relationships between the molecular structure of this compound and its functional properties. The methodologies for characterizing this ester are presented as self-validating systems, ensuring that researchers, scientists, and drug development professionals can confidently assess its quality and performance.

Molecular Architecture and Identification

This compound (CAS: 73947-30-5), also known as 2-Ethylhexyl Caprate, is the ester formed from the reaction of decanoic acid and 2-ethylhexanol.[1] Its molecular structure is fundamental to its physical properties and performance as an emollient.

The presence of the branched 2-ethylhexyl alkyl chain is a critical feature. Unlike a straight-chain isomer, this branching disrupts crystal lattice formation, which significantly lowers the melting point and ensures the material remains a liquid over a wide range of temperatures.[2] This branching also contributes to the ester's favorable sensory profile on the skin, providing a non-greasy, silky feel.

Key Identifiers:

-

INCI Name: Ethylhexyl Decanoate

-

SMILES: CCCCCCCCCC(=O)OCC(CC)CCCC[1]

Synthesis Pathway

The industrial synthesis of this compound is typically achieved through Fischer esterification. This reaction involves the acid-catalyzed condensation of decanoic acid with 2-ethylhexanol, with the removal of water to drive the equilibrium towards the product.

Caption: Fischer Esterification of this compound.

Core Physicochemical Properties

The utility of this compound in formulations is dictated by its physical and chemical properties. The following table summarizes key quantitative data, which will be further explored in the subsequent sections.

| Property | Value | Significance in Formulation | Standard Method |

| Boiling Point | 325-329 °C (est.)[3][4] | Low volatility, ensuring stability and longevity in topical products. | OECD Guideline 103 |

| Density | ~0.86 g/cm³ (predicted)[4] | Affects formulation layering, stability, and final product feel. | OECD Guideline 109 |

| Water Solubility | 0.004287 mg/L @ 25°C (est.)[3] | Highly lipophilic nature, critical for emollient and skin barrier functions. | OECD Guideline 105 |

| Log P (o/w) | ~7.76 (est.)[3][4] | High octanol-water partition coefficient, indicating strong affinity for lipid phases. | OECD Guideline 117 |

| Flash Point | 153.2 °C (est.)[3] | Important for manufacturing and storage safety assessments. | OECD Guideline 102 |

| Viscosity | Low (not specified) | Contributes to a light, non-oily skin feel and good spreadability. | Rotational Rheometry |

| Refractive Index | Not specified | Can influence the aesthetic appearance (e.g., sheen) of a formulation. | ASTM D1218[5][6] |

Experimental Protocols for Property Determination

To ensure data integrity, standardized methods must be employed. The following protocols are based on internationally recognized guidelines from the OECD and ASTM.[7][8]

Workflow for Physicochemical Characterization

The logical flow for characterizing a new batch of this compound involves a sequence of tests starting from basic identity confirmation to more complex performance-related properties.

Caption: Workflow for Physicochemical Characterization.

Determination of Refractive Index (Abbreviated ASTM D1218)

The refractive index is a fundamental property used for identity confirmation and quality control.[6]

Principle: This method measures the bending of light as it passes from air into the liquid ester, which is related to the liquid's composition and purity.

Methodology:

-

Instrument Calibration: Calibrate a digital or Abbe-type refractometer using a certified reference standard of known refractive index (e.g., distilled water) at the test temperature (typically 20°C or 25°C).

-

Temperature Control: Ensure the refractometer's prisms are maintained at the specified temperature ±0.1°C using a circulating water bath.

-

Sample Application: Apply a few drops of this compound to the surface of the lower prism.

-

Measurement: Close the prisms and allow 1-2 minutes for temperature equilibration. For an Abbe refractometer, adjust the instrument to bring the dividing line between the light and dark fields into sharp focus at the crosshairs. For a digital instrument, the reading will stabilize automatically.

-

Data Recording: Record the refractive index to four decimal places. Perform the measurement in triplicate and report the average.

Viscosity Measurement via Rotational Rheometry

The viscosity of an emollient directly impacts the sensory experience—spreadability, rub-out, and after-feel—of a cosmetic or topical formulation.[9][10]

Principle: A rotational rheometer measures the resistance of the fluid to flow by applying a defined shear stress and measuring the resulting shear rate, or vice versa.[11]

Methodology:

-

Instrument Setup: Equip a rotational rheometer with a cone-and-plate or parallel-plate geometry. Set the temperature control system (e.g., Peltier) to the desired measurement temperature (e.g., 25°C).[10]

-

Zero Gap: Set the zero-gap point for the chosen geometry.

-

Sample Loading: Place an appropriate amount of this compound onto the lower plate. Lower the upper geometry to the measurement gap (e.g., 1 mm), ensuring the sample spreads evenly to the edge of the geometry without overfilling.

-

Equilibration: Allow the sample to equilibrate at the set temperature for at least 2 minutes.

-

Flow Sweep: Perform a flow sweep by applying a logarithmically increasing shear rate (e.g., from 0.1 to 100 s⁻¹) and record the corresponding viscosity.

-

Data Analysis: Plot viscosity as a function of shear rate. For a Newtonian fluid like this compound, the viscosity should be largely independent of the shear rate in this range. Report the average viscosity.

Functional Properties in Application

Emollience and Skin Barrier Interaction

As a highly lipophilic ester (LogP ~7.76), this compound functions primarily as an emollient and occlusive agent.[3][4] Emollients soften and smooth the skin by filling the voids between corneocytes in the stratum corneum.[12] This action improves skin texture and flexibility.

Its low water solubility and high molecular weight result in the formation of a semi-occlusive film on the skin's surface. This film reduces the rate of transepidermal water loss (TEWL), helping to maintain skin hydration without feeling heavy or greasy.

Caption: Mechanism of Action as a Skin Emollient.

Safety and Toxicological Profile

Esters of 2-ethylhexanol are generally considered to have a low order of toxicity. The primary metabolite, 2-ethylhexanoic acid, is the moiety of greatest toxicological interest.[13] However, studies on compounds containing the 2-ethylhexyl group, such as Di(2-ethylhexyl)adipate (DEHA), have shown some effects in rodents at high doses, including hepatocellular neoplasms.[1] It is crucial to note that these studies are often conducted at exposure levels far exceeding those in cosmetic use.

For its intended application in topical products, this compound is considered safe. It is not a skin irritant or sensitizer in typical concentrations. As with any raw material, adherence to good manufacturing practices and handling procedures outlined in the Safety Data Sheet (SDS) is essential.

Conclusion

This compound is a high-performance emollient whose value is derived directly from its branched-chain molecular structure. Its key physicochemical properties—including low volatility, high lipophilicity, and low viscosity—make it an ideal ingredient for creating aesthetically pleasing and effective cosmetic and pharmaceutical formulations. The robust analytical methods outlined in this guide provide the necessary framework for its quality control, ensuring batch-to-batch consistency and reliable performance. As a formulation scientist, understanding the interplay between these chemical properties and their functional outcomes is paramount to successful product development.

References

-

OECD (2024). Guidelines for the Testing of Chemicals. Organisation for Economic Co-operation and Development. [Link]

-

Rao, G. N., & Huff, J. E. (1991). Comparative chronic toxicities and carcinogenic potentials of 2-ethylhexyl-containing compounds in rats and mice. PubMed.[Link]

-

ASTM D1218-12(2016). Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids. ASTM International. [Link]

-

Grégoire, S., et al. (2019). Solvent solubility testing of cosmetics-relevant chemicals: methodology and correlation of water solubility to in silico predictions. ResearchGate.[Link]

-

The Good Scents Company (2024). 2-octyl decanoate.[Link]

-

Chemistry LibreTexts (2023). Properties of Esters.[Link]

-

The Centre for Industrial Rheology (n.d.). Using Rheology for Patient Compliance.[Link]

-

Loden, M. (2005). Role of topical emollients and moisturizers in the treatment of dry skin barrier disorders. American Journal of Clinical Dermatology.[Link]

-

Daneshfar, A., et al. (2007). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. ResearchGate.[Link]

-

Savant Labs (n.d.). ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.[Link]

-

A Formulator's Guide (2025). A Formulator's Guide to Ingredient Compatibility: Solubility, Charge, Polarity and pH Explained.[Link]

-

Cleveland Clinic (2022). Emollients: Creams, Soaps, Moisturizers, Ointments, Benefits.[Link]

-

McGinty, D., et al. (2016). RIFM fragrance ingredient safety assessment, 2-methylundecanol, CAS Registry Number 10522-26-6. Food and Chemical Toxicology.[Link]

- Google Patents (n.d.).CN1357527A - Production process of 2-ethyl hexanoic acid.

-

Chemistry Stack Exchange (2016). What determines the boiling point of esters of the same number of carbon atoms but different structural formula?[Link]

-

CeraVe (n.d.). What Are Emollients, Humectants, and Occlusives?[Link]

-

Scribd (n.d.). ASTM D1218-12-Reapproved-2016.[Link]

-

Kluwe, W. M., et al. (1983). Studies by the National Toxicology Program on di(2-ethylhexyl)phthalate. PubMed.[Link]

-

Ashenhurst, J. (2010). 3 Trends That Affect Boiling Points. Master Organic Chemistry. [Link]

-

Wikipedia (2024). OECD Guidelines for the Testing of Chemicals.[Link]

-

European Commission (n.d.). NOTES OF GUIDANCE FOR TESTING OF COSMETIC INGREDIENTS FOR THEIR SAFETY EVALUATION.[Link]

-

OECD SIDS (2010). SIDS INITIAL ASSESSMENT PROFILE: 2-Ethylhexyl Acetate.[Link]

-

NIST (n.d.). 1-Hexanol, 2-ethyl-. NIST WebBook. [Link]

-

Science Ready (n.d.). Esters: Structure, Nomenclature and Properties – HSC Chemistry.[Link]

-

RheoSense (n.d.). Protocol: Measuring Viscosity of Cosmetics with microVISCTM.[Link]

-

OECD (2012). OECD GUIDELINE FOR THE TESTING OF CHEMICALS: Daphnia magna Reproduction Test.[Link]

-

Baumann, L. (2018). What Are Emollients? Dr. Leslie Baumann. [Link]

-

Daneshfar, A. (2007). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of... ResearchGate.[Link]

-

MaTestLab (2025). ASTM D1218 Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids.[Link]

-

TutorChase (n.d.). Provide an example of the boiling and melting points of different esters.[Link]

-

NICNAS (2019). Waxy esters of 2-ethylhexanol: Human health tier III assessment.[Link]

-

ResearchGate (n.d.). (PDF) Emollient and Rheological Additive "Cosmetics", M. Pharm (Pharmaceutics).[Link]

-

Auxilife (2025). OECD Chemical Testing Guidelines 2025 Updated.[Link]

-

Mastrad (n.d.). ABBE REFRACTOMETER REFRACTIVE INDEX AND REFRACTIVE DISPERSION OF HYDROCARBON ASTM D1218 - NFT 60194.[Link]

-

Hreczuch, W., et al. (2016). 2-Ethylhexanol Derivatives as Nonionic Surfactants: Synthesis and Properties. Journal of Surfactants and Detergents.[Link]

-

RxList (2021). How Do Emollients Work? - Uses, Side Effects, Drug Names.[Link]

-

PubChem (n.d.). 2-Ethylhexanol.[Link]

-

Wang, Y., et al. (2018). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. RSC Publishing.[Link]

-

CD Formulation (n.d.). Physical and Chemical Test for Cosmetics.[Link]

-

OECD (n.d.). OECD Guidelines for the Testing of Chemicals, Section 1: Physical-Chemical properties.[Link]

Sources

- 1. Comparative chronic toxicities and carcinogenic potentials of 2-ethylhexyl-containing compounds in rats and mice - PubMed [pubmed.ncbi.nlm.nih.gov]

- 2. chemistry.stackexchange.com [chemistry.stackexchange.com]

- 3. carlroth.com [carlroth.com]

- 4. researchgate.net [researchgate.net]

- 5. img.antpedia.com [img.antpedia.com]

- 6. ASTM D1218 - Standard Test Method for Refractive Index and Refractive Dispersion of Hydrocarbon Liquids - Savant Labs [savantlab.com]

- 7. oecd.org [oecd.org]

- 8. search.library.brandeis.edu [search.library.brandeis.edu]

- 9. rheologylab.com [rheologylab.com]

- 10. Rheological investigation of cosmetics and pharmaceuticals | Anton Paar Wiki [wiki.anton-paar.com]

- 11. documents.thermofisher.com [documents.thermofisher.com]

- 12. cerave.com [cerave.com]

- 13. hpvchemicals.oecd.org [hpvchemicals.oecd.org]

Synthesis of 2-Ethylhexyl Decanoate: A Comprehensive Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a detailed exploration of the synthesis of 2-Ethylhexyl Decanoate, an ester with significant applications in the pharmaceutical, cosmetic, and lubricant industries. This document outlines both enzymatic and chemical synthesis pathways, offering in-depth procedural knowledge, mechanistic insights, and process optimization strategies. Authored from the perspective of a Senior Application Scientist, this guide emphasizes the causality behind experimental choices, ensuring a robust and reproducible understanding of the synthesis process. All protocols are designed as self-validating systems, and all claims are substantiated with citations to authoritative sources.

Introduction

This compound is a branched-chain fatty acid ester valued for its emollient properties, low volatility, and excellent lubricity. These characteristics make it a desirable component in topical pharmaceutical formulations, as a non-occlusive skin-conditioning agent, and as a high-performance lubricant base oil. The synthesis of this ester can be approached through several routes, each with its own set of advantages and challenges. This guide will focus on the two primary methodologies: lipase-catalyzed enzymatic synthesis and traditional chemical esterification.

Part 1: Enzymatic Synthesis of this compound

Enzymatic synthesis offers a green and highly selective alternative to classical chemical methods, operating under mild reaction conditions and minimizing byproduct formation. Lipases, particularly immobilized forms, are the biocatalysts of choice for this transformation.

The Underlying Science: Lipase-Catalyzed Esterification

The enzymatic synthesis of this compound from decanoic acid and 2-ethylhexanol is a reversible esterification reaction. The most commonly employed mechanism for this lipase-catalyzed reaction is the Ping-Pong Bi-Bi mechanism.[1]

Mechanism Insights:

-

Acylation: The lipase's active site first acylates with the decanoic acid, forming an acyl-enzyme intermediate and releasing a molecule of water.

-

Deacylation: The 2-ethylhexanol then enters the active site and reacts with the acyl-enzyme intermediate, leading to the formation of the this compound ester and the regeneration of the free enzyme.

The use of an immobilized lipase, such as Novozym® 435 (lipase B from Candida antarctica immobilized on a macroporous acrylic resin), is highly advantageous. Immobilization facilitates easy separation of the catalyst from the reaction mixture, allowing for catalyst reuse and a simplified purification process.[1]

Experimental Protocol: Lipase-Catalyzed Synthesis

This protocol is a representative procedure adapted from established methods for similar long-chain ester syntheses.[1]

Materials:

-

Decanoic acid (≥98% purity)

-

2-Ethylhexanol (≥99% purity)

-

Immobilized Lipase (e.g., Novozym® 435)

-

n-Hexane (anhydrous, ≥95% purity) or other suitable organic solvent (optional, for solvent-based reactions)

-

Molecular sieves (3Å or 4Å) or silica gel (for water removal)[1]

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Magnetic stirrer with heating mantle

-

Reflux condenser (if heating)

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reactant Preparation: In a round-bottom flask, combine decanoic acid and 2-ethylhexanol. A slight molar excess of one of the reactants, typically the alcohol, can be used to shift the equilibrium towards the product. A common starting point is a 1:1.1 molar ratio of decanoic acid to 2-ethylhexanol.

-

Solvent and Water Removal (Optional but Recommended): For a solvent-based reaction, add n-hexane to dissolve the reactants (e.g., to a concentration of 0.5 M). To drive the equilibrium towards ester formation, add a water adsorbent such as molecular sieves or silica gel (approximately 10% w/w of the limiting reactant).[1] For a solvent-free system, proceed without the addition of a solvent, which is often preferred for a greener process and higher volumetric productivity.

-

Enzyme Addition: Add the immobilized lipase to the reaction mixture. A typical enzyme loading is 5-10% (w/w) of the total substrate mass.[1]

-

Reaction: Stir the mixture at a constant temperature. The optimal temperature is enzyme-dependent but typically falls within the range of 40-60°C for Novozym® 435.[1] Monitor the reaction progress by taking small aliquots over time and analyzing them by gas chromatography (GC) or thin-layer chromatography (TLC). The reaction is typically allowed to proceed for 8-24 hours or until equilibrium is reached.

-

Enzyme Recovery: Once the reaction is complete, separate the immobilized enzyme from the reaction mixture by simple filtration. The recovered enzyme can be washed with a solvent (e.g., n-hexane) and dried for reuse in subsequent batches.

-

Purification:

-

Solvent Removal: If a solvent was used, remove it using a rotary evaporator.

-

Neutralization: Wash the crude product with a 5% sodium bicarbonate solution in a separatory funnel to remove any unreacted decanoic acid. Repeat the washing until the aqueous layer is neutral.

-

Water Wash: Wash the organic layer with deionized water to remove any remaining salts.

-

Drying: Dry the organic layer over anhydrous sodium sulfate.

-

Final Purification: For high-purity product, the crude ester can be further purified by vacuum distillation.[2][3]

-

Data Presentation: Optimizing Reaction Parameters

The yield of this compound is influenced by several factors. The following table summarizes typical ranges for key parameters in lipase-catalyzed esterification:

| Parameter | Typical Range | Rationale & Impact on Yield |

| Temperature | 40 - 60 °C | Increases reaction rate, but temperatures above the optimum can lead to enzyme denaturation and reduced activity.[4] |

| Substrate Molar Ratio (Acid:Alcohol) | 1:1 to 1:1.5 | An excess of alcohol can shift the equilibrium towards the product side, increasing the yield. |

| Enzyme Loading | 5 - 10% (w/w) | Higher enzyme concentration increases the reaction rate, but also the cost. |

| Solvent | Solvent-free or n-Hexane | Solvent-free systems are greener and offer higher productivity. Solvents can reduce viscosity and improve mass transfer. |

| Water Removal | Molecular Sieves, Silica Gel, Vacuum | Removal of water, a byproduct of the reaction, is crucial to drive the equilibrium towards ester formation.[1] |

Part 2: Chemical Synthesis of this compound

Traditional chemical synthesis, while often requiring more stringent conditions, remains a robust and widely used method for ester production.

The Underlying Science: Fischer Esterification and Transesterification

Fischer Esterification: This is a classic acid-catalyzed esterification reaction between a carboxylic acid (decanoic acid) and an alcohol (2-ethylhexanol). The reaction is reversible and requires the removal of water to proceed to completion.

Mechanism Insights:

-

Protonation: The acid catalyst (e.g., sulfuric acid, p-toluenesulfonic acid) protonates the carbonyl oxygen of the decanoic acid, making the carbonyl carbon more electrophilic.

-

Nucleophilic Attack: The lone pair of electrons on the oxygen of the 2-ethylhexanol attacks the protonated carbonyl carbon.

-

Proton Transfer and Water Elimination: A series of proton transfers occurs, leading to the formation of a good leaving group (water), which is then eliminated.

-

Deprotonation: The final step is the deprotonation of the carbonyl oxygen to regenerate the catalyst and yield the ester.

Transesterification: An alternative chemical route involves the reaction of a decanoic acid ester (e.g., methyl decanoate) with 2-ethylhexanol in the presence of an acid or base catalyst.[5] This method is particularly useful if methyl decanoate is a more readily available starting material.

Experimental Protocol: Chemical Synthesis (Fischer Esterification)

Materials:

-

Decanoic acid (≥98% purity)

-

2-Ethylhexanol (≥99% purity)

-

p-Toluenesulfonic acid (PTSA) or Sulfuric acid (H₂SO₄) as a catalyst

-

Toluene or another suitable azeotroping solvent

-

Sodium bicarbonate (NaHCO₃) solution (5% w/v)

-

Anhydrous sodium sulfate (Na₂SO₄)

-

Round-bottom flask

-

Dean-Stark apparatus

-

Heating mantle with magnetic stirrer

-

Reflux condenser

-

Separatory funnel

-

Rotary evaporator

Step-by-Step Methodology:

-

Reaction Setup: In a round-bottom flask equipped with a Dean-Stark apparatus and a reflux condenser, combine decanoic acid, 2-ethylhexanol (a slight molar excess, e.g., 1.1 equivalents), and a catalytic amount of p-toluenesulfonic acid (e.g., 1-2 mol%). Add toluene as a solvent to facilitate the azeotropic removal of water.

-

Reaction: Heat the mixture to reflux. The water produced during the reaction will be collected in the Dean-Stark trap as an azeotrope with toluene. Continue the reaction until no more water is collected, indicating the completion of the reaction (typically 4-8 hours).

-

Cooling and Neutralization: Allow the reaction mixture to cool to room temperature. Transfer the mixture to a separatory funnel and wash with a 5% sodium bicarbonate solution to neutralize the acid catalyst and remove any unreacted decanoic acid.

-

Washing and Drying: Wash the organic layer with deionized water and then with brine. Dry the organic layer over anhydrous sodium sulfate.

-

Solvent Removal: Remove the toluene using a rotary evaporator.

-

Purification: Purify the crude this compound by vacuum distillation to obtain the final product with high purity.

Visualization of Synthesis Pathways

Enzymatic Synthesis Workflow:

Caption: Workflow for the enzymatic synthesis of this compound.

Chemical Synthesis (Fischer Esterification) Workflow:

Caption: Workflow for the chemical synthesis of this compound via Fischer Esterification.

Part 3: Characterization and Quality Control

Thorough characterization is essential to confirm the identity and purity of the synthesized this compound.

Analytical Techniques

-

Gas Chromatography (GC): GC with a flame ionization detector (GC-FID) is a primary technique for monitoring reaction progress and assessing the final product's purity. A non-polar capillary column is typically used.[1]

-

Gas Chromatography-Mass Spectrometry (GC-MS): GC-MS is used to confirm the molecular weight and structure of the ester by analyzing its fragmentation pattern.[6]

-

Nuclear Magnetic Resonance (NMR) Spectroscopy:

-

¹H NMR: Provides information about the proton environment in the molecule, allowing for structural confirmation. The spectrum would show characteristic signals for the ethyl and hexyl groups of the alcohol moiety and the decanoate chain.

-

¹³C NMR: Confirms the carbon skeleton of the molecule. The carbonyl carbon of the ester group will have a characteristic downfield shift.

-

-

Fourier-Transform Infrared (FTIR) Spectroscopy: FTIR is used to identify the functional groups present. A strong absorption band in the region of 1735-1750 cm⁻¹ is indicative of the ester carbonyl group (C=O).

Expected Analytical Data (Predicted)

Predicted ¹H NMR (CDCl₃):

-

A triplet around 0.9 ppm corresponding to the two terminal methyl groups.

-

A multiplet in the range of 1.2-1.7 ppm for the numerous methylene protons in the decanoate and 2-ethylhexyl chains.

-

A triplet around 2.3 ppm for the methylene group adjacent to the carbonyl group of the decanoate moiety.

-

A doublet of doublets or a multiplet around 4.0-4.1 ppm for the methylene protons of the -OCH₂- group.

Predicted ¹³C NMR (CDCl₃):

-

A signal around 174 ppm for the carbonyl carbon of the ester.

-

Signals in the range of 60-70 ppm for the carbon of the -OCH₂- group.

-

A series of signals in the aliphatic region (10-40 ppm) for the remaining carbons of the decanoate and 2-ethylhexyl chains.

Predicted GC-MS Fragmentation:

The mass spectrum would show a molecular ion peak (M⁺) at m/z 284. The fragmentation pattern would likely include characteristic losses of the alkoxy group and fragments corresponding to the decanoyl cation.

Part 4: Industrial Production and Applications

The industrial-scale production of this compound generally favors the chemical synthesis route due to its scalability and cost-effectiveness.[8] The process is typically carried out in large batch or continuous reactors.

Industrial Process Considerations:

-

Catalyst: While strong mineral acids are effective, solid acid catalysts are increasingly used to simplify separation and reduce corrosion.

-

Water Removal: Efficient removal of water is critical for high conversion and is often achieved through azeotropic distillation or by operating under vacuum.

-

Purification: Multi-stage distillation is employed to achieve the high purity required for cosmetic and pharmaceutical applications.[2]

Key Applications:

-

Cosmetics and Personal Care: Used as an emollient, skin-conditioning agent, and solvent in a wide range of products.

-

Pharmaceuticals: Employed in topical formulations to improve spreadability and skin feel.

-

Lubricants: Serves as a base oil or additive in high-performance lubricants due to its good thermal stability and low-temperature properties.[9]

Conclusion

The synthesis of this compound can be effectively achieved through both enzymatic and chemical pathways. The choice of method depends on the desired scale of production, purity requirements, and economic and environmental considerations. Enzymatic synthesis offers a green and selective route, ideal for high-value applications, while chemical synthesis provides a robust and scalable process for bulk production. This guide has provided the foundational knowledge and detailed protocols necessary for researchers and developers to successfully synthesize and characterize this versatile ester.

References

-

Ikpaki, C. F., Dagde, K. K., Goodhead, T. O., & Elelu, M. C. (2021). Plant Design for the Production of 2-Ethylhexanol from Propylene and Synthesis Gas. Scholars Journal of Engineering and Technology, 9(2), 23-34. [Link]

-

Daneshfar, A., Ghaziaskar, H. S., Shiri, L., Manafi, M. H., Nikorazm, M., & Abassi, S. (2007). Synthesis of 2-ethylhexyl-2-ethylhexanoate catalyzed by immobilized lipase in n-hexane: A kinetic study. Biochemical Engineering Journal, 37(3), 279-284. [Link]

- Hoechst AG. (1994). Process for the production of 2-ethyl-hexanol.

-

Brooner, A. (2023). Asymmetric Synthesis of the Oxidative Metabolites of Di(2-ethylhexyl) Phthalate and Analysis of Binding with Peroxisome Proliferator-Activated Receptor Gamma. Eagle Scholar. [Link]

-

Daneshfar, A., et al. (2007). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of... ResearchGate. [Link]

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 7720, 2-Ethylhexanol. PubChem. [Link]

-

Wang, C., et al. (2015). Direct synthesis of 2-ethylhexanol via n-butanal aldol condensation–hydrogenation reaction integration over a Ni/Ce-Al2O3 bifunctional catalyst. Green Chemistry, 17(5), 2937-2946. [Link]

-

Shimadzu. (n.d.). Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas. [Link]

- LG Chem, Ltd. (2008). Method for Purifying 2-ethylhexanol and 2-ethylhexyl-2-ethylhexanoate in 2-ethylhexanol by-product.

-

Shimadzu. (n.d.). Analysis of Di(2-ethylhexyl)phthalate by GC-MS Using Hydrogen Carrier Gas. [Link]

-

Wang, Y., et al. (2015). Synthesis of 2-Ethylhexyl Acetate by Transesterification of Methyl Acetate with 2-Ethylhexanol. Asian Journal of Chemistry, 27(4), 1335-1338. [Link]

- Monsanto Co. (1970). Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas.

-

Vitali, M., et al. (1993). Determination of 2-Ethyl-l-Hexanol as Contaminant in Drinking Water. Journal of AOAC International. [Link]

-

Montiel, M. C., et al. (2021). Sustainable Biocatalytic Procedure for Obtaining New Branched Acid Esters. Molecules. [Link]

-

Shimadzu. (n.d.). Simple and Accurate Analysis of Extractables from Pharmaceutical Packaging Materials using Headspace GC-MS and Special Mass Spectral Library for Additives. [Link]

- Eastman Chemical Company. (2008). Production of Terephthalic Acid Di-esters. WO 2008/094396 A1.

-

National Center for Biotechnology Information. (2024). PubChem Compound Summary for CID 23906, 2-Ethylhexyl 2-ethylhexanoate. PubChem. [Link]

-

Ashenhurst, J. (2022). Transesterification. Master Organic Chemistry. [Link]

-

S, S., et al. (2016). GAS CHROMATOGRAPHY-MASS SPECTROSCOPY STUDIES ON ETHANOLIC EXTRACT OF DRIED LEAVES OF CATHARANTHUS ROSEUS. International Journal of Pharmaceutical Sciences and Research. [Link]

-

Lye, J. W., et al. (2021). Transesterification/Esterification Reaction Catalysed by Functional Hybrid MOFs for Efficient Biodiesel Production. Catalysts. [Link]

-

Awual, M. R., et al. (2019). Semi-continuous Production of 2-Ethyl Hexyl Ester in a Packed Bed Reactor: Optimization and Economic Evaluation. ResearchGate. [Link]

-

Wikipedia. (n.d.). 2-Ethylhexanol. [Link]

-

KBK Chem-Engineering Pvt. Ltd. (n.d.). "k-super" multi pressure distillation. [Link]

- SABIC Global Technologies B.V. (2020). Optimization of 2-EH product recovery system using process intensification.

-

Vitali, M., et al. (1993). Determination of 2-ethyl-1-hexanol as contaminant in drinking water. Journal of AOAC International. [Link]

-

Santacesaria, E., et al. (2019). Nonanoic acid esterification with 2-ethylhexanol: From batch to continuous operation. ResearchGate. [Link]

-

NINGBO INNO PHARMCHEM CO.,LTD. (n.d.). 2-Ethylhexanol: A Deep Dive into its Production and Applications. [Link]

-

The Royal Society of Chemistry. (2014). Formal hydration of non-activated terminal olefins using tandem catalysts - Supporting Information. [Link]

-

Gottlieb, H. E., Kotlyar, V., & Nudelman, A. (1997). NMR Chemical Shifts of Common Laboratory Solvents as Trace Impurities. The Journal of Organic Chemistry, 62(21), 7512–7515. [Link]

-

The Chemical Company. (n.d.). 2-Ethylhexanol (2EH Alcohol, 2-EH, 2EH). [Link]

-

Asker, M. M. S., et al. (2015). Isolation, Structure elucidation and Biological Activity of Di-(2-ethylhexyl) phthalate Produced by Penicillium janthinellum 62. International Journal of ChemTech Research, 8(1), 125-135. [Link]

Sources

- 1. researchgate.net [researchgate.net]

- 2. KR100804821B1 - Method for Purifying 2-ethylhexanol and 2-ethylhexyl2-ethylhexanoate in 2-ethylhexanol by-product - Google Patents [patents.google.com]

- 3. US3513078A - Process for purification of high boiling esters for removal of alcohols by plural stage distillation with steam or inert gas - Google Patents [patents.google.com]

- 4. researchgate.net [researchgate.net]

- 5. asianpubs.org [asianpubs.org]

- 6. researchgate.net [researchgate.net]

- 7. sphinxsai.com [sphinxsai.com]

- 8. saspublishers.com [saspublishers.com]

- 9. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

2-Ethylhexyl decanoate mechanism of action in formulations

An In-Depth Technical Guide to the Mechanism of Action of 2-Ethylhexyl Decanoate in Formulations

Introduction

In the landscape of cosmetic and pharmaceutical formulation, the selection of excipients is a critical determinant of a product's efficacy, stability, and sensory profile. Among the vast class of emollients, this compound, an ester of 2-Ethylhexanol and Decanoic Acid, has established itself as a versatile and high-performance ingredient. This guide provides a detailed exploration of its multifaceted mechanism of action, moving beyond its primary classification as an emollient to dissect its role as a solvent, a potential penetration enhancer, and a key modulator of product aesthetics. This document is intended for researchers, scientists, and drug development professionals, offering field-proven insights and self-validating experimental frameworks to support formulation development.

Section 1: Foundational Molecular and Physicochemical Profile

Understanding the behavior of this compound in a formulation begins with its molecular structure. It is a branched-chain saturated fatty acid ester, a characteristic that imparts significant resistance to oxidation and rancidity compared to unsaturated esters.[1] This inherent stability is a cornerstone of its utility in creating robust formulations with extended shelf life. The branched nature of the 2-ethylhexyl group inhibits crystallization, allowing it to remain a clear, low-viscosity liquid over a broad temperature range.[1][2]

| Property | Value | Source(s) |

| CAS Number | 73947-30-5 | [3] |

| Molecular Formula | C18H36O2 | [4] |

| Molecular Weight | 284.48 g/mol | [5] |

| Appearance | Clear, colorless liquid | [6][7] |

| Primary Functions | Skin conditioning agent, Emollient, Fragrance ingredient | [6][8][9] |

Upon topical application, esters like this compound can undergo chemical or enzymatic hydrolysis on the skin's surface or within the stratum corneum, breaking down into their constituent parts: 2-ethylhexanol and decanoic acid.[10][11] This metabolic fate is a critical consideration for both its mechanism of action and its toxicological profile.

Section 2: The Core Mechanism: Emolliency and Stratum Corneum Integrity

The primary function of this compound is as a skin conditioning agent and emollient.[8] Its mechanism of action in this capacity is intrinsically linked to the structure and function of the stratum corneum (SC), the outermost layer of the epidermis.

Interaction with the Stratum Corneum Lipid Matrix

The SC is often described by the "brick and mortar" model, where the corneocytes ("bricks") are embedded in a continuous lipid matrix ("mortar"). This lipid matrix, composed primarily of ceramides, cholesterol, and free fatty acids, is the principal barrier to transepidermal water loss (TEWL).[12] As a lipophilic ester, this compound is highly compatible with this matrix. When applied, it spreads rapidly and intercalates within the intercellular lipid lamellae. This action serves two purposes:

-

Barrier Reinforcement: It forms a thin, semi-occlusive film on the skin's surface, which physically slows the rate of water evaporation from the skin.[13]

-

Lipid Fluidization: The branched structure of the molecule can introduce subtle disorder into the highly organized lipid layers. This fluidization effect can increase the skin's flexibility and softness, contributing to a smoother, more pleasant skin feel.[14][15]

Caption: Workflow for Skin Barrier Function Analysis.

Section 3: Role as a Formulation Vehicle and Aesthetic Modifier

Beyond its direct interaction with the skin, this compound plays a crucial role as a solvent and aesthetic modifier within the formulation itself.

Solubilizing Capacity

As a low-volatility, non-polar solvent, it is highly effective at dissolving lipophilic active ingredients, UV filters (e.g., octocrylene), and various fragrance components. [2][7][16]This ensures a homogenous distribution of these ingredients throughout the product, preventing crystallization and maintaining stability. The choice of vehicle is critical for ensuring that an active ingredient can be effectively solubilized and subsequently partition into the stratum corneum. [14]

Sensory Profile and Spreadability

The sensory characteristics of a topical product are paramount for consumer acceptance. This compound is prized for its light, non-greasy feel and excellent spreadability. Its branched structure and low viscosity reduce drag, allowing formulations to glide smoothly across the skin, leaving a soft, velvety after-feel. This makes it a superior alternative to heavier oils or silicones in formulations where a light, elegant texture is desired. [17]

Section 4: The Penetration Enhancement Mechanism

A more advanced function of certain excipients is their ability to act as penetration enhancers, reversibly reducing the barrier function of the SC to facilitate the delivery of active ingredients to deeper skin layers. [18][19]Fatty acid esters like this compound are known to possess this capability.

The primary mechanism for this enhancement is the fluidization of intercellular lipids . [14]By inserting itself into the lipid lamellae, this compound disrupts the tightly packed, ordered structure. This creates more fluid regions, or "pools," within the lipid matrix, increasing the diffusion coefficient for a co-formulated active ingredient. This transient and reversible disruption of the barrier allows molecules that would otherwise be unable to penetrate the SC to pass through. [15][20]

Experimental Protocol: In Vitro Permeation Testing (IVPT)

The gold standard for evaluating penetration enhancement is the use of a Franz diffusion cell.

Objective: To determine if this compound enhances the dermal penetration of a model active ingredient.

Methodology:

-

Skin Preparation: Use excised human or porcine skin, mounting it on a Franz diffusion cell with the stratum corneum facing the donor compartment.

-

Formulation Preparation: Create two formulations: a control vehicle and a test vehicle containing this compound. Both formulations should contain the same concentration of the model active ingredient.

-

Application: Apply a finite dose of the test or control formulation to the surface of the skin in the donor compartment.

-

Sampling: The receptor compartment is filled with a phosphate-buffered saline solution, maintained at 32°C. At predetermined time intervals (e.g., 0, 2, 4, 8, 12, 24 hours), withdraw samples from the receptor fluid and replace with fresh fluid.

-

Quantification: Analyze the concentration of the active ingredient in the collected samples using a validated analytical method, such as HPLC-UV or LC-MS. [21][22]6. Data Analysis: Plot the cumulative amount of the active permeated per unit area versus time. The slope of the linear portion of this curve represents the steady-state flux (Jss). The Enhancement Ratio (ER) is calculated as the flux from the test formulation divided by the flux from the control formulation. An ER greater than 1 indicates penetration enhancement.

Caption: Workflow and Mechanism for In Vitro Permeation Testing (IVPT).

Section 5: Safety and Toxicological Profile

The CIR Expert Panel has assessed alkyl ethylhexanoates, concluding they are safe in cosmetic formulations in the present practices of use and concentration when formulated to be non-irritating. [8][23]The primary toxicological consideration stems from its hydrolysis product, 2-ethylhexanol.

-

Systemic Toxicity: 2-ethylhexanol has been reported to cause developmental toxicity in animal studies at high oral doses. [10]However, the risk associated with cosmetic use of its esters is considered low. This is because the metabolic conversion process and dermal absorption rates are not expected to generate 2-ethylhexanoic acid (the metabolite of 2-ethylhexanol) at levels sufficient to trigger toxicological effects. [8][11]* Local Toxicity: this compound itself is considered to have low acute oral and dermal toxicity. [10]While some related alkyl ethylhexanoates have shown potential for skin irritation at high concentrations, formulations are designed to be non-irritating. [10][13]

Toxicological Endpoint Species Result Conclusion Acute Oral Toxicity (LD50) Rat >2000 mg/kg bw Low acute toxicity Acute Dermal Toxicity (LD50) Rabbit >2000 mg/kg bw Low dermal toxicity | Skin Irritation | Human/Rabbit | Non-irritating to slight irritation depending on concentration | Generally considered non-irritating in final formulations |

(Data synthesized from NICNAS and CIR reports)[10][23]

Conclusion

This compound is a multifunctional ingredient whose mechanism of action extends well beyond simple emolliency. Its efficacy in formulations is a result of a synergistic interplay between its physicochemical properties and its interaction with the skin. It simultaneously improves skin barrier function by reducing TEWL, enhances the aesthetic qualities of a formulation by providing a light and elegant skin feel, and acts as a critical solvent for lipophilic actives. Furthermore, its ability to fluidize the stratum corneum's lipid matrix presents a compelling mechanism for enhancing the penetration of active ingredients. A thorough understanding of these mechanisms, validated through robust experimental protocols, allows formulation scientists to harness the full potential of this compound to create superior topical products.

References

-

Benchchem. (n.d.). Enhancing Skin Penetration of 2-Ethylhexyl Docosanoate. Technical Support Center. 14

-

Cosmetic Ingredient Review. (2013). Amended Safety Assessment of Alkyl Ethylhexanoates as Used in Cosmetics. International Journal of Toxicology. 8

-

Chemspace. (n.d.). This compound - C18H36O2. 4

-

ChemicalBook. (n.d.). This compound | 73947-30-5. 3

-

dermaviduals.de. (n.d.). Denaturants in cosmetic products - health is secondary...24

-

NICNAS. (2013). Hexanoic acid, 2-ethyl-, 2-ethylhexyl ester: Human health tier II assessment. Australian Government Department of Health. 10

-

Li, N., et al. (n.d.). The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties. National Institutes of Health. 20

-

Benchchem. (n.d.). The Safety and Efficacy of 2-Ethylhexyl Docosanoate in Skincare: A Comparative Guide. 13

-

PubChem. (n.d.). 2-Ethylhexyl 2-ethylhexanoate. National Center for Biotechnology Information. 23

-

PubMed Central. (n.d.). A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit. 25

-

Google Patents. (n.d.). Cosmetic compositions and methods providing enhanced penetration of skin care actives. 26

-

LEHVOSS Personal Care. (2020). Alternatives to silicones and products of petrochemical origin. 17

-

Wikipedia. (n.d.). 2-Ethylhexanol. 2

-

NICNAS. (2019). Waxy esters of 2-ethylhexanol: Human health tier III assessment. Australian Government Department of Health. 11

-

CAMEO Chemicals. (n.d.). 2-ETHYL HEXANOL. 27

-

Ataman Kimya. (n.d.). HEXYLDECANOL. Link

-

UL Prospector. (2017). Preservative Deep Dive: Phthalates, Silicones, and their Alternatives. 28

-

PubMed Central. (2020). Replacing Synthetic Ingredients by Sustainable Natural Alternatives: A Case Study Using Topical O/W Emulsions. 29

-

International Journal of Pharmaceutical and Chemical Analysis. (n.d.). Impact of formulation excipients on skin barrier functions: A review. 12

-

ResearchGate. (n.d.). Reaction scheme of the biocatalytic synthesis of 2-ethylhexyl 2-methylhexanoate. 1

-

ResearchGate. (2009). An Overview of skin penetration enhancers: Penetration enhancing activity, skin irritation potential and mechanism of action. 18

-

PubMed. (2025). Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design. 19

-

Environmental Protection Agency. (n.d.). Inert Reassessment: 2-Ethyl-1-hexanol. 30

-

International Journal of Pharmacy and Analytical Research. (2015). A novel method for evaluation of 2-ethylhexanol in octyl stearate by using gas chromatography technique. 31

-

Interfat. (n.d.). 2-ethylhexyl palmitate. 6

-

chemeurope.com. (n.d.). 2-Ethylhexanol. 7

-

BLD Pharm. (n.d.). 73947-30-5|this compound. 5

-

University of Luebeck. (n.d.). Barrier function and natural moisturizing factor levels after cumulative exposure to short-chain aliphatic alcohols and detergents. 32

-

ResearchGate. (2019). Esters of terpene alcohols as highly potent, reversible, and low toxic skin penetration enhancers. 15

-

Ataman Kimya. (n.d.). 2-ETHYLHEXANOL. Link

-

ResearchGate. (n.d.). The effect of 2-ethylhexyl-2-ethylhexanoate content on the synthesis of...33

-

GreenChem Industries. (n.d.). 2-Ethylhexanol (2-EH). 16

-

The Good Scents Company. (n.d.). 2-octyl decanoate, 73947-30-5. 9

-

MDPI. (2023). Development and Validation of an HPLC-UV Method for the Determination Bis(2-ethylhexyl) Phthalate Ester in Alcoholic Beverages. 21

-

PubMed. (2013). Optimized extraction method for LC-MS determination of bisphenol A, melamine and di(2-ethylhexyl) phthalate in selected soft drinks, syringes, and milk powder. 22

-

PubMed. (n.d.). Modes of action and species-specific effects of di-(2-ethylhexyl)phthalate in the liver. 34

-

OUCI. (2013). Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental matrices. 35

-

Genoa International. (n.d.). 2 ethyl hexyl alcohol (2-ethylhexanol). 36

-

BioPharm International. (n.d.). Validating Analytical Methods for Biopharmaceuticals, Part 2: Formal Validation. 37

-

PubMed. (n.d.). Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate. 38

-

Magnakron. (n.d.). 2 ETHYL HEXYL ALCOHOL (2-ETHYLHEXANOL). 39

Sources

- 1. researchgate.net [researchgate.net]

- 2. 2-Ethylhexanol - Wikipedia [en.wikipedia.org]

- 3. This compound | 73947-30-5 [chemicalbook.com]

- 4. This compound - C18H36O2 | CSSB00102597088 [chem-space.com]

- 5. 73947-30-5|this compound|BLD Pharm [bldpharm.com]

- 6. 2-ethylhexyl palmitate | Interfat [interfat.com]

- 7. 2-Ethylhexanol [chemeurope.com]

- 8. cir-safety.org [cir-safety.org]

- 9. 2-octyl decanoate, 73947-30-5 [thegoodscentscompany.com]

- 10. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 11. industrialchemicals.gov.au [industrialchemicals.gov.au]

- 12. Impact of formulation excipients on skin barrier functions: A review - Int J Pharm Chem Anal [ijpca.org]

- 13. pdf.benchchem.com [pdf.benchchem.com]

- 14. pdf.benchchem.com [pdf.benchchem.com]

- 15. researchgate.net [researchgate.net]

- 16. greenchemindustries.com [greenchemindustries.com]

- 17. Alternatives to silicones and products of petrochemical origin | LEHVOSS Personal Care [lehvoss.de]

- 18. researchgate.net [researchgate.net]

- 19. Skin penetration enhancers: Mechanistic understanding and their selection for formulation and design - PubMed [pubmed.ncbi.nlm.nih.gov]

- 20. The enhancing effect and promoting mechanisms of the stereoisomeric monoterpene alcohol esters as enhancers for drugs with different physicochemical properties - PMC [pmc.ncbi.nlm.nih.gov]

- 21. mdpi.com [mdpi.com]

- 22. Optimized extraction method for LC-MS determination of bisphenol A, melamine and di(2-ethylhexyl) phthalate in selected soft drinks, syringes, and milk powder - PubMed [pubmed.ncbi.nlm.nih.gov]

- 23. 2-Ethylhexyl 2-ethylhexanoate | C16H32O2 | CID 23906 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 24. Denaturants in cosmetic products - health is secondary ... [dermaviduals.de]

- 25. A review of alternatives to di (2-ethylhexyl) phthalate-containing medical devices in the neonatal intensive care unit - PMC [pmc.ncbi.nlm.nih.gov]

- 26. US10549129B2 - Cosmetic compositions and methods providing enhanced penetration of skin care actives - Google Patents [patents.google.com]

- 27. cameochemicals.noaa.gov [cameochemicals.noaa.gov]

- 28. vertexaisearch.cloud.google.com [vertexaisearch.cloud.google.com]

- 29. Replacing Synthetic Ingredients by Sustainable Natural Alternatives: A Case Study Using Topical O/W Emulsions - PMC [pmc.ncbi.nlm.nih.gov]

- 30. epa.gov [epa.gov]

- 31. ijpar.com [ijpar.com]

- 32. research.uni-luebeck.de [research.uni-luebeck.de]

- 33. researchgate.net [researchgate.net]

- 34. Modes of action and species-specific effects of di-(2-ethylhexyl)phthalate in the liver - PubMed [pubmed.ncbi.nlm.nih.gov]

- 35. Analytical methods for the characterization and determination of nonionic surfactants in cosmetics and environmental ma… [ouci.dntb.gov.ua]

- 36. genoaint.com [genoaint.com]

- 37. biopharminternational.com [biopharminternational.com]

- 38. Identification of the Biotransformation Products of 2-Ethylhexyl 4-(N,N-Dimethylamino)benzoate - PubMed [pubmed.ncbi.nlm.nih.gov]

- 39. 2 ETHYL HEXYL ALCOHOL (2-ETHYLHEXANOL) | Magnakron [magnakron.com]

An In-depth Technical Guide to the Hydrolysis and Stability of 2-Ethylhexyl Decanoate

This guide provides a comprehensive technical overview of the hydrolysis and stability of 2-Ethylhexyl decanoate, a widely used ester in the pharmaceutical, cosmetic, and industrial sectors. Tailored for researchers, scientists, and drug development professionals, this document delves into the fundamental principles of its degradation, outlines robust methodologies for stability assessment, and offers insights into ensuring its integrity in various formulations.

Introduction to this compound

This compound (CAS No. 73947-30-5) is the ester formed from the reaction of 2-ethylhexanol and decanoic acid.[1][2] Its chemical structure, characterized by a branched alkyl chain and a medium-length fatty acid, imparts desirable properties such as low viscosity, good spreadability, and excellent solvency. These attributes have led to its extensive use as an emollient in topical drug formulations, a skin conditioning agent in cosmetics, and a lubricant basestock.[3] Understanding the chemical stability of this compound is paramount, as its degradation can significantly impact the safety, efficacy, and shelf-life of the final product. The primary degradation pathway for esters like this compound is hydrolysis, which involves the cleavage of the ester bond to yield the parent alcohol and carboxylic acid.[4][5]

The Chemistry of this compound Hydrolysis

The hydrolysis of this compound is a chemical reaction in which a water molecule cleaves the ester linkage, resulting in the formation of decanoic acid and 2-ethylhexanol. This reaction can be catalyzed by the presence of acids or bases, and its rate is influenced by factors such as temperature, pH, and the presence of other reactive species.[6][7]

Acid-Catalyzed Hydrolysis

In an acidic environment, the carbonyl oxygen of the ester is protonated, which increases the electrophilicity of the carbonyl carbon.[4] This facilitates the nucleophilic attack by a water molecule, leading to the formation of a tetrahedral intermediate. Subsequent proton transfer and elimination of 2-ethylhexanol yield the protonated decanoic acid, which then deprotonates to give the final carboxylic acid product. Acid-catalyzed hydrolysis is a reversible reaction.[4][5]

Base-Catalyzed Hydrolysis (Saponification)

Under basic conditions, a hydroxide ion directly attacks the electrophilic carbonyl carbon of the ester, forming a tetrahedral intermediate.[4] The expulsion of the 2-ethylhexoxide leaving group results in the formation of decanoic acid, which is then deprotonated by the alkoxide to form the carboxylate salt and 2-ethylhexanol. This reaction is essentially irreversible because the final deprotonation step is highly favorable.[4]

Caption: Mechanisms of Acid- and Base-Catalyzed Hydrolysis of this compound.

A Framework for Stability Testing

A comprehensive stability testing program for this compound is essential to understand its degradation profile and establish a reliable shelf-life for products in which it is a component. This program should include forced degradation studies and long-term stability testing under various environmental conditions, guided by the principles outlined in the International Council for Harmonisation (ICH) guidelines.[8][9][10]

Forced Degradation (Stress Testing)

Forced degradation studies are designed to intentionally degrade the substance to identify potential degradation products and pathways.[11][12][13] These studies are crucial for developing and validating a stability-indicating analytical method.[11][14]

| Stress Condition | Proposed Experimental Parameters | Potential Degradation Products |

| Acidic Hydrolysis | 0.1 M HCl at 60°C for 24-48 hours | Decanoic acid, 2-ethylhexanol |

| Basic Hydrolysis | 0.1 M NaOH at 40°C for 12-24 hours | Sodium decanoate, 2-ethylhexanol |

| Oxidative Degradation | 3% H₂O₂ at 40°C for 24 hours | Potential oxidation products of the alkyl chains |

| Photostability | Exposure to light providing an overall illumination of not less than 1.2 million lux hours and an integrated near ultraviolet energy of not less than 200 watt hours/square meter (ICH Q1B)[8] | Potential photo-degradation products |

| Thermal Degradation | 70°C for 7 days | Decanoic acid, 2-ethylhexanol, and other potential thermal decomposition products |

Long-Term Stability Studies

Long-term stability studies are conducted under recommended storage conditions to evaluate the thermal stability and sensitivity to moisture of the substance over an extended period.[8][15] The storage conditions are selected based on the climatic zone where the product will be marketed.[8][15]

| Climatic Zone | Storage Condition | Minimum Duration |

| Zone I (Temperate) | 21°C ± 2°C / 45% RH ± 5% RH | 12 months |

| Zone II (Subtropical) | 25°C ± 2°C / 60% RH ± 5% RH | 12 months |

| Accelerated | 40°C ± 2°C / 75% RH ± 5% RH | 6 months |

Experimental Protocol: Stability-Indicating HPLC Method

A robust stability-indicating analytical method is required to separate and quantify this compound from its potential degradation products and any impurities. A reverse-phase high-performance liquid chromatography (RP-HPLC) method is generally suitable for this purpose.

Caption: Experimental Workflow for Stability-Indicating HPLC Analysis.

Step-by-Step Methodology:

-

Preparation of Solutions:

-

Prepare a stock solution of this compound reference standard in acetonitrile.

-

Prepare stock solutions of the expected degradation products (decanoic acid and 2-ethylhexanol) in acetonitrile.

-

For analysis, dilute the test samples and reference solutions to an appropriate concentration with the mobile phase.

-

-

Chromatographic Conditions:

-

Column: C18, 4.6 mm x 150 mm, 5 µm particle size.

-

Mobile Phase A: Water

-

Mobile Phase B: Acetonitrile

-

Gradient Program:

-

0-2 min: 70% B

-

2-15 min: 70% to 95% B

-

15-20 min: 95% B

-

20.1-25 min: 70% B (re-equilibration)

-

-

Flow Rate: 1.0 mL/min

-

Column Temperature: 30°C

-

Detector: UV at 210 nm

-

Injection Volume: 10 µL

-

-

Method Validation:

-

Validate the method according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.

-

Specificity will be demonstrated by the separation of the main peak from degradation products and any placebo components. Peak purity analysis using a photodiode array detector is recommended.[11]

-

Interpretation of Stability Data and Formulation Strategies

The data generated from the stability studies will provide a comprehensive understanding of the degradation profile of this compound. A decrease in the assay of this compound with a corresponding increase in the levels of decanoic acid and 2-ethylhexanol will confirm the hydrolytic degradation pathway.

To enhance the stability of this compound in formulations, the following strategies can be considered:

-

pH Control: Maintaining the pH of aqueous formulations in the slightly acidic to neutral range (pH 4-6) can minimize both acid- and base-catalyzed hydrolysis.

-

Moisture Control: For solid or non-aqueous formulations, minimizing exposure to moisture through appropriate packaging and desiccants can prevent hydrolysis.

-

Use of Antioxidants: If oxidative degradation is observed, the inclusion of antioxidants may be necessary.

-

Excipient Compatibility: Conduct compatibility studies with other formulation excipients to ensure they do not promote the degradation of this compound.

Conclusion

A thorough understanding of the hydrolysis and stability of this compound is critical for the development of safe, effective, and stable pharmaceutical and cosmetic products. By implementing a robust stability testing program based on sound scientific principles and regulatory guidelines, and by employing validated analytical methodology, researchers can confidently assess the shelf-life of their formulations and implement strategies to mitigate degradation.

References

- AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.

- RAPS. (2025, April 17). ICH releases overhauled stability guideline for consultation.

- ICH. (n.d.). Quality Guidelines.

- European Medicines Agency. (2003, August 1). ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline.

- Cheméo. (n.d.). Chemical Properties of Decanoic acid, 2-ethylhexyl ester (CAS 73947-30-5).

- PSIBERG. (2022, July 16). Hydrolysis of Esters: Mechanism and Conditions.

- IKEV. (2003, February 6). ICH Q1A(R2) Guideline Stability Testing of New Drug Substances and Products.

- Quora. (2018, September 16). What factors contribute to the fact that the non-catalyzed hydrolysis of an ester has a slow reaction?

- A practical guide to forced degradation and stability studies for drug substances. (n.d.).

- IPL.org. (n.d.). Esters Hydrolysis Rates.

- ChemicalBook. (2025, December 17). This compound | 73947-30-5.

- PharmaTutor. (2014, April 15). FORCED DEGRADATION AND STABILITY TESTING: STRATEGIES AND ANALYTICAL PERSPECTIVES.

- The Good Scents Company. (n.d.). 2-octyl decanoate, 73947-30-5.

- Nelson Labs. (n.d.). Forced Degradation Studies for Stability.

- An Introduction to Pharmaceutical Stress Testing. (2022, April 18). What are Forced Degradation Studies?

- Chemguide. (n.d.). hydrolysis of esters.

Sources

- 1. Decanoic acid, 2-ethylhexyl ester (CAS 73947-30-5) - Chemical & Physical Properties by Cheméo [chemeo.com]

- 2. This compound | 73947-30-5 [chemicalbook.com]

- 3. 2-octyl decanoate, 73947-30-5 [thegoodscentscompany.com]

- 4. psiberg.com [psiberg.com]

- 5. chemguide.co.uk [chemguide.co.uk]

- 6. quora.com [quora.com]

- 7. Esters Hydrolysis Rates - 852 Words | Internet Public Library [ipl.org]

- 8. ICH Guidelines: Drug Stability Testing Essentials | AMSbiopharma [amsbiopharma.com]

- 9. ICH Official web site : ICH [ich.org]

- 10. ICH Q1A (R2) Stability testing of new drug substances and drug products - Scientific guideline | European Medicines Agency (EMA) [ema.europa.eu]

- 11. onyxipca.com [onyxipca.com]

- 12. pharmatutor.org [pharmatutor.org]

- 13. acdlabs.com [acdlabs.com]

- 14. nelsonlabs.com [nelsonlabs.com]

- 15. ikev.org [ikev.org]